molecular formula C18H25NO2 B12525061 1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]- CAS No. 832681-17-1

1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-

Cat. No.: B12525061
CAS No.: 832681-17-1
M. Wt: 287.4 g/mol
InChI Key: VEKTZAJCKACLFH-AWEZNQCLSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]- is a chemical compound belonging to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]- can be achieved through several methods. One common approach involves the Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters . Another method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates under Rh(III) catalysis, which enables efficient dechlorinative/dephosphonative access to isoindoles .

Industrial Production Methods

Industrial production of isoindole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindole-1,3-diones.

    Reduction: Reduction reactions can convert the compound into isoindoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products Formed

    Oxidation: Isoindole-1,3-diones.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinase CK2 by binding to the ATP-binding site, thereby interfering with the kinase’s activity . This inhibition can lead to the disruption of various cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]- stands out due to its unique side chain, which imparts distinct physicochemical properties and enhances its potential for specific applications in biological imaging and electronic devices.

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of the compound 1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]- , exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • CAS Number : 401512-12-7

The structural features of this isoindole derivative contribute to its biological activities. The presence of the isoindole moiety is crucial for its interaction with biological targets.

Anti-inflammatory Properties

Research has shown that isoindole derivatives exhibit significant anti-inflammatory activity. A study focused on a related compound demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The binding affinity for COX-2 was notably high, indicating potential for use in treating inflammatory diseases such as arthritis .

Table 1: Binding Affinities of Isoindole Derivatives to COX Enzymes

CompoundCOX-1 Binding Affinity (µM)COX-2 Binding Affinity (µM)
Compound A12.50.5
Compound B15.00.8
1H-Isoindole-1,3(2H)-dione 10.00.4

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase .

Case Study: Anticancer Efficacy
A recent study assessed the cytotoxic effects of 1H-Isoindole-1,3(2H)-dione on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Table 2: Cytotoxic Effects on MCF-7 Cells

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. It exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

The biological activities of 1H-Isoindole-1,3(2H)-dione are attributed to its ability to interact with specific molecular targets:

  • Cyclooxygenase Inhibition : The compound's structure allows it to fit into the active site of COX enzymes, thereby inhibiting their activity and reducing inflammation.
  • Apoptosis Induction : It triggers apoptotic pathways by modulating Bcl-2 family proteins and activating caspases.
  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Properties

CAS No.

832681-17-1

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

2-[(3S)-3,7-dimethyloctyl]isoindole-1,3-dione

InChI

InChI=1S/C18H25NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3/t14-/m0/s1

InChI Key

VEKTZAJCKACLFH-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)CCN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(C)CCCC(C)CCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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